Trazodone

Description

Properties

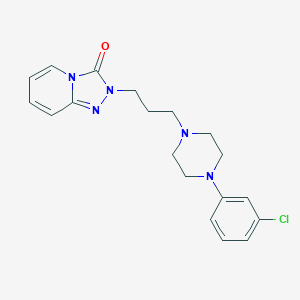

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLBKPHSAVXXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045043 | |

| Record name | Trazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.90e-01 g/L | |

| Record name | Trazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

...1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) a process related impurity in trazodone. /Genotoxic Impurity/ | |

| Record name | TRAZODONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

19794-93-5 | |

| Record name | Trazodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19794-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trazodone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trazodone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBK48BXK30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAZODONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231-234, 86-87 °C, also reported as mp 96 °C, White, odorless plates from ethanol, MP: 223 °C. Sparingly soluble in water, ethanol, methanol, chloroform. Practically insoluble in common organic solvents. UV max (water): 211, 246, 274, 312 nm (epsilon = 50100, 11730, 3840, 3840) /Trazodone hydrochloride/, 86 - 87 °C | |

| Record name | Trazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRAZODONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Trazodone on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the molecular interactions of trazodone with serotonin (B10506) receptors. The information presented herein is curated for a technical audience to support research and development efforts in neuropharmacology.

Core Mechanism of Action

Trazodone is a multifunctional antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its therapeutic effects are primarily attributed to its complex and dose-dependent interactions with the serotonergic system.[3] Trazodone's primary mechanism involves the potent antagonism of serotonin 5-HT2A receptors and moderate inhibition of the serotonin transporter (SERT).[4][5] Additionally, it exhibits varying affinities and activities at other serotonin receptor subtypes, including 5-HT1A and 5-HT2C, which contributes to its unique clinical profile.[1][3] This multifaceted action distinguishes it from more selective agents like SSRIs and SNRIs, and is thought to underlie its efficacy in treating major depressive disorder, often with a lower incidence of certain side effects like sexual dysfunction, insomnia, and anxiety.[5]

At lower doses, trazodone's sedative effects are prominent, primarily due to its antagonism of 5-HT2A, H1 histamine, and α1-adrenergic receptors.[5][6] At higher therapeutic doses for depression, the inhibition of SERT becomes more significant, contributing to the overall antidepressant effect.[1][3]

Quantitative Analysis of Receptor Binding

The affinity of trazodone for various serotonin receptors and the serotonin transporter has been quantified through numerous in vitro studies. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity. The following tables summarize the reported Ki values for trazodone at key serotonergic targets.

Table 1: Trazodone Binding Affinities for Human Serotonin Receptors and Transporter

| Target | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | 118[4] | Partial Agonist[4] |

| 5-HT2A | 35.6[4] | Antagonist[4] |

| 5-HT2B | 78.4[4] | Antagonist[4] |

| 5-HT2C | 224[4] | Antagonist[4] |

| SERT | 367[4] | Inhibitor[4] |

Data compiled from in vitro studies. Ki values can vary between different experimental setups.

Signaling Pathways

Trazodone's interaction with serotonin receptors modulates several downstream signaling cascades. The following diagrams illustrate the primary signaling pathway affected by trazodone's antagonist activity at the 5-HT2A receptor and a simplified representation of its overall mechanism of action.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and in vitro functional assays.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a drug for a specific receptor.[7] These assays utilize a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (Ki) of trazodone for serotonin receptors.

General Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing the target serotonin receptor are isolated.[8]

-

Incubation: These membranes are incubated with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of unlabeled trazodone.[7][9]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[7]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[7]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

-

Data Analysis: The concentration of trazodone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. amberlife.net [amberlife.net]

- 3. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Trazodone for Insomnia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

The Pharmacological Profile of Trazodone's Active Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trazodone, a widely prescribed antidepressant, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, meta-chlorophenylpiperazine (m-CPP) is the principal active metabolite, contributing significantly to the overall pharmacological effects of the parent drug.[1][2][3] This technical guide provides an in-depth analysis of the pharmacological profile of m-CPP, focusing on its interactions with various neurotransmitter receptors and transporters. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel psychotropic agents.

Data Presentation: Receptor Binding and Functional Activity of m-CPP

The following tables summarize the quantitative data on the binding affinity (Ki) and functional activity (IC50/EC50) of m-CPP at various neuronal targets. This data has been compiled from multiple in vitro studies to provide a comparative overview of the metabolite's pharmacological profile.

Table 1: Binding Affinities (Ki, nM) of m-CPP at Serotonin (B10506) (5-HT) and Other Receptors

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1A | 360 - 1300 | [4] |

| 5-HT1B | 360 - 1300 | [4] |

| 5-HT1D | 360 - 1300 | [4] |

| 5-HT2A | 360 - 1300 | [4] |

| 5-HT2C | 360 - 1300 | [4] |

| SERT | >100,000 | [4] |

| α2-Adrenergic | 570 | [4] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activities (IC50/EC50, nM) of m-CPP

| Target | Assay Type | Activity | Value (nM) | Reference |

| 5-HT Transporter | [125I]RTI-55 Binding | Inhibition (IC50) | 230 | [5] |

IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are measures of a drug's potency in functional assays.[6][7]

Metabolic Pathway of Trazodone to m-CPP

Trazodone is primarily metabolized in the liver by the cytochrome P450 enzyme system. The formation of its active metabolite, m-CPP, is mediated predominantly by the CYP3A4 isoform.[1][3] Subsequently, m-CPP is further metabolized, although it persists in systemic circulation and exerts its own pharmacological effects.

Signaling Pathways of m-CPP's Primary Targets

m-CPP exhibits agonist activity at several serotonin receptors, with notable effects at the 5-HT2A and 5-HT2C receptors.[8][9] Both of these receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[10][11][12] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal within the cell.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor.[13][14][15]

Objective: To determine the Ki of m-CPP for various serotonin receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Unlabeled m-CPP.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates and a filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in binding buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and binding buffer.

-

Non-specific Binding (NSB): Radioligand and a high concentration of a known competing ligand.

-

Competitive Binding: Radioligand and serial dilutions of m-CPP.

-

-

Incubation: Add the membrane preparation to all wells, and incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of m-CPP to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist.[16][17][18][19][20]

Objective: To determine the potency (EC50) and efficacy of m-CPP as an agonist at Gq/11-coupled serotonin receptors.

Materials:

-

Cell membranes expressing the target receptor and the Gq/11 protein.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Unlabeled GTPγS.

-

GDP.

-

m-CPP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates and a filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes and all necessary reagents in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

GDP.

-

Serial dilutions of m-CPP (for agonist testing).

-

Cell membranes.

-

-

Initiation of Reaction: Add [35S]GTPγS to all wells to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the incorporated radioactivity.

-

Data Analysis: Determine the specific [35S]GTPγS binding and plot it against the log concentration of m-CPP to calculate the EC50 and maximal effect (Emax).

Conclusion

The active metabolite of trazodone, m-CPP, possesses a complex pharmacological profile characterized by its interaction with multiple serotonin receptors. Its agonist activity at 5-HT2A and 5-HT2C receptors, mediated through the Gq/11 signaling pathway, likely contributes to the overall therapeutic and side-effect profile of trazodone. The data and experimental protocols presented in this guide offer a comprehensive resource for the continued investigation of m-CPP and its role in serotonergic neurotransmission. A thorough understanding of the pharmacological properties of active metabolites is crucial for the rational design and development of safer and more effective psychotropic medications.

References

- 1. msudenver.edu [msudenver.edu]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. G protein-specific mechanisms in the serotonin 5-HT2A receptor regulate psychosis-related effects and memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EC50 - Wikipedia [en.wikipedia.org]

- 7. Explain what is EC50? [synapse.patsnap.com]

- 8. Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 11. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 12. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Trazodone's Effects on Neuronal Plasticity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Trazodone, a multifunctional antidepressant classified as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI), has garnered significant attention for its potential to modulate neuronal plasticity. Beyond its established efficacy in treating major depressive disorder, anxiety, and insomnia, emerging evidence indicates that trazodone actively engages with molecular pathways crucial for synaptic strengthening, neurogenesis, and neuroprotection. This technical guide provides an in-depth review of the molecular mechanisms underlying trazodone's effects on neuronal plasticity, summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways involved. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Core Pharmacodynamics and Mechanisms of Action

Trazodone's influence on neuronal plasticity stems from its complex pharmacodynamic profile, characterized by interactions with multiple receptor systems.[1][2][3] Its dose-dependent effects are critical to its function; at lower doses (25-150 mg), it primarily acts as an antagonist at serotonin 5-HT2A, histamine (B1213489) H1, and α1-adrenergic receptors, conferring hypnotic effects.[4] At higher therapeutic doses for depression, it also inhibits the serotonin transporter (SERT), thereby increasing synaptic serotonin availability.[4]

This multimodal action is central to its effects on plasticity:

-

5-HT2A Receptor Antagonism: This is a key mechanism. Blocking 5-HT2A receptors is linked to the promotion of neuronal differentiation and neurogenesis.[5][6][7] It also counteracts pro-inflammatory signaling pathways that can impair neuronal health.[8][9]

-

5-HT1A Receptor Partial Agonism: Trazodone and its primary metabolite, m-chlorophenylpiperazine (m-CPP), act as partial agonists at 5-HT1A receptors.[10][11][12] This action is thought to contribute to its anxiolytic and antidepressant effects and stimulates downstream signaling cascades that enhance the expression of neurotrophic factors.[8][9]

-

α1-Adrenergic Receptor Antagonism: This action contributes to trazodone's sedative effects and may modulate neuronal firing and neurotransmitter release.[1][10][11]

-

Histamine H1 Receptor Antagonism: Primarily responsible for its sedative properties, which can be beneficial for sleep-dependent plasticity, although some studies suggest a complex and potentially inhibitory role in this context.[1][13][14]

-

Serotonin Reuptake Inhibition (SRI): A weaker action compared to SSRIs, it nonetheless contributes to increased synaptic serotonin levels at higher doses.[13][15]

Key Signaling Pathways Modulated by Trazodone

Trazodone orchestrates a pro-plasticity response by engaging several critical intracellular signaling cascades. Its dual action on 5-HT1A and 5-HT2A receptors allows for a coordinated enhancement of neurotrophic signaling while suppressing inflammatory responses.

Upregulation of Neurotrophic Factors: BDNF/TrkB/CREB Axis

A significant body of evidence shows that trazodone upregulates key neurotrophic factors. Chronic administration in rodent models leads to increased levels of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[1][16] This is mediated, in part, by the phosphorylation of the cAMP response element-binding protein (CREB), a crucial transcription factor for neuroplasticity-related genes.[1][16][17] Trazodone's partial agonism at 5-HT1A receptors is believed to activate the ERK1/2 pathway, leading to CREB phosphorylation and subsequent BDNF expression.[8][9]

Activation of the mTOR Pathway

In neurodegenerative models, trazodone has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) pathway.[1] This pathway is a central regulator of protein synthesis, cell growth, and survival. By activating mTOR, trazodone can rescue the global protein synthesis rates that are often suppressed in neurodegenerative conditions, leading to the restoration of synaptic proteins and improved neuronal health.[1][18][19]

Inhibition of Pro-Inflammatory Pathways

Trazodone exerts neuroprotective effects by suppressing inflammatory signaling. In cellular models of inflammation, trazodone treatment reverses the increase in NF-κB expression and inhibits the p38 and JNK signaling pathways.[8][9][17][20] This anti-inflammatory action is primarily linked to its potent antagonism of 5-HT2A receptors.[8][9]

Quantitative Effects on Plasticity Markers

Preclinical studies have quantified trazodone's impact on various molecular and structural markers of neuronal plasticity.

Table 1: Effects of Trazodone on Neurotrophic Factors and Signaling Molecules

| Parameter | Model System | Brain Region | Effect Size | Treatment Details | Reference |

|---|---|---|---|---|---|

| BDNF Levels | Rodent Models | Prefrontal Cortex | ▲ 45% increase | Chronic (150-300 mg/day equiv.) | [1] |

| Hippocampus | ▲ 38% increase | Chronic (150-300 mg/day equiv.) | [1] | ||

| Rat Brain | Prefrontal Cortex | ▲ Significant increase | Chronic (10 mg/kg/day, 21 days) | [16] | |

| Hippocampus | ▲ Significant increase | Chronic (10 mg/kg/day, 21 days) | [16] | ||

| TrkB Receptor Levels | Rat Brain | Prefrontal Cortex | ▲ Significant increase | Chronic (10 mg/kg/day, 21 days) | [16] |

| CREB Phosphorylation | Rat Brain | Prefrontal Cortex | ▲ Significant increase | Chronic (10 mg/kg/day, 21 days) | [16] |

| Hippocampus | ▲ Significant increase | Chronic (10 mg/kg/day, 21 days) | [16] |

| FGF-2 Levels | Rat Brain | Prefrontal Cortex | ▲ Significant increase | Chronic (10 mg/kg/day, 21 days) |[16] |

Table 2: Effects of Trazodone on Synaptic Structure and Proteins

| Parameter | Model System | Brain Region | Effect Size | Treatment Details | Reference |

|---|---|---|---|---|---|

| Dendritic Spine Density | Prion-disease Mice | Not Specified | ▲ 41% increase | Not Specified | [1] |

| Synaptic Proteins | Prion-disease Mice | Not Specified | ▲ 78% rescue of lost proteins (PSD-95, Synaptophysin) | Not Specified | [1] |

| Dysregulated Proteins | Depression Model Mice | Hippocampus | ▲ 82% restoration | 2 weeks of treatment | [1] |

| Synapse Density | Prion-disease Mice | Hippocampus | ▲ Rescued from 2.8 to 4.5 synapses/55 μm² | 2 weeks of treatment | [18] |

| AMPA Receptor Subunits | Rat Brain | Hippocampus | ▲ Increased GluR1 & GluR2/3 in membrane fraction | Chronic (10 mg/kg/day, 21 days) |[21] |

Experimental Methodologies and Workflows

Reproducing and building upon existing research requires a clear understanding of the experimental protocols employed. Below are synthesized methodologies based on the cited literature.

General Experimental Workflow (In Vivo)

The following diagram illustrates a typical workflow for an in vivo study investigating trazodone's effects on neuronal plasticity in a disease model.

Protocol 1: Chronic Trazodone Administration in Rodents

This protocol is synthesized from studies investigating long-term neurotrophic factor expression.[16]

-

Animals: Adult male Sprague-Dawley or Wistar rats (250-300g) are group-housed with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation: Trazodone hydrochloride is dissolved in a vehicle of 0.9% saline or distilled water. The solution is prepared fresh daily.

-

Administration: Rats receive a daily intraperitoneal (i.p.) injection or oral gavage of trazodone (e.g., 10 mg/kg) or vehicle for 21 consecutive days.

-

Tissue Collection: 24 hours after the final dose, animals are euthanized by decapitation. The brain is rapidly excised, and specific regions (prefrontal cortex, hippocampus) are dissected on an ice-cold plate.

-

Sample Processing:

-

For qPCR: Tissue is immediately snap-frozen in liquid nitrogen and stored at -80°C. RNA is later extracted using a standard Trizol-based method.

-

For Western Blotting: Tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.

-

Protocol 2: In Vitro Neurogenesis Assay

This protocol is based on studies using murine and human neural progenitor cells (NPCs).[5][6][22]

-

Cell Culture:

-

Murine NPCs: Adult hippocampal NPCs are cultured on poly-L-ornithine/laminin-coated plates in a growth medium containing DMEM/F12, N2 supplement, and growth factors (e.g., EGF and FGF-2).

-

Human NPCs: iPSC-derived NPCs are cultured under similar conditions.

-

-

Neuronal Differentiation: To induce differentiation, growth factors are withdrawn from the medium.

-

Trazodone Treatment: Cells are treated with varying concentrations of trazodone (e.g., 0.01–1 μM) or vehicle. The treatment is maintained for the duration of the differentiation period (e.g., 7-28 days), with media changes every 2-3 days.

-

Immunocytochemistry: After treatment, cells are fixed with 4% paraformaldehyde. They are then permeabilized and blocked, followed by incubation with primary antibodies against neuronal markers (e.g., MAP-2, Tuj-1) and progenitor markers (e.g., Nestin).

-

Analysis: Cells are incubated with fluorescently-labeled secondary antibodies and counterstained with a nuclear stain (e.g., Hoechst). The percentage of MAP-2 positive cells relative to the total number of cells is quantified using fluorescence microscopy and image analysis software.

Contrasting Evidence and Considerations

While the majority of recent evidence points towards a pro-plasticity role for trazodone, some studies present a more nuanced view. Research on sleep-dependent cortical plasticity found that trazodone (10 mg/kg) impaired the consolidation of ocular dominance plasticity in a feline model.[13][14][23] This effect was not observed with other hypnotics like zaleplon or eszopiclone, suggesting that the impairment was not merely due to sedation but likely related to trazodone's specific antagonism of monoaminergic receptors (e.g., 5-HT2A/2C, α1-adrenergic) during a critical window for synaptic remodeling.[13][14] This highlights that the context (e.g., sleep state, specific brain region, type of plasticity being measured) is critical in determining trazodone's ultimate effect.

Conclusion and Future Directions

Trazodone's multifaceted pharmacological profile enables it to positively modulate neuronal plasticity through several convergent mechanisms. Its ability to enhance neurotrophic factor expression, restore protein synthesis via the mTOR pathway, promote neurogenesis, and suppress neuroinflammation positions it as a compound of significant interest for neurodegenerative and mood disorders. The quantitative data from preclinical models consistently demonstrate robust effects on synaptic proteins, dendritic structure, and key signaling molecules.

Future research should aim to:

-

Elucidate the precise contribution of each receptor interaction to the overall pro-plasticity effect.

-

Investigate the effects of trazodone in a wider range of neurodegenerative disease models.

-

Translate the preclinical findings into clinical studies by using neuroimaging and biomarker analysis to assess changes in brain structure and function in patients treated with trazodone.

This guide provides a foundational understanding of trazodone's complex and promising role in shaping the plastic potential of the central nervous system, offering a valuable resource for the scientific and drug development community.

References

- 1. Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dl.icdst.org [dl.icdst.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proneurogenic Effects of Trazodone in Murine and Human Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Sedating Antidepressant Trazodone Impairs Sleep-Dependent Cortical Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Sedating Antidepressant Trazodone Impairs Sleep-Dependent Cortical Plasticity | PLOS One [journals.plos.org]

- 15. Interactions of trazodone with serotonin neurons and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chronic Trazodone and Citalopram Treatments Increase Trophic Factor and Circadian Rhythm Gene Expression in Rat Brain Regions Relevant for Antidepressant Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Trazodone treatment protects neuronal-like cells from inflammatory insult by inhibiting NF-κB, p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Trazodone rescues dysregulated synaptic and mitochondrial nascent proteomes in prion neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of trazodone on human cognition: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. arpi.unipi.it [arpi.unipi.it]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Research Portal [openresearch.surrey.ac.uk]

In-Vitro Characterization of Trazodone's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Trazodone's binding affinity to its primary molecular targets. Trazodone, a triazolopyridine derivative, is an antidepressant medication with a complex pharmacological profile, acting on multiple neurotransmitter systems.[1] A thorough understanding of its binding characteristics is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Quantitative Binding Affinity of Trazodone

The binding affinity of Trazodone for various receptors and transporters has been determined through numerous in-vitro studies. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the quantitative data for Trazodone's binding affinity to its key targets.

| Target Receptor/Transporter | Binding Affinity (Ki) in nM |

| Serotonin 5-HT2A Receptor | 35.6[2] |

| Serotonin 5-HT2B Receptor | 78.4[2] |

| Serotonin 5-HT2C Receptor | 224[2] |

| Serotonin 5-HT1A Receptor | 118 (partial agonist)[2] |

| Serotonin Transporter (SERT) | 367[2] |

| Alpha-1A Adrenergic Receptor | 153[2] |

| Alpha-2C Adrenergic Receptor | 155[2] |

| Histamine H1 Receptor | Moderate Affinity (specific Ki values vary across studies)[1][3] |

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor.[4] These assays utilize a radiolabeled ligand that binds to the receptor of interest and a test compound (e.g., Trazodone) to compete for this binding. The following sections provide a generalized protocol for conducting such assays for Trazodone's primary targets.

Membrane Preparation

The initial step involves preparing cell membranes that express the target receptor. This can be achieved using either cultured cells transfected with the gene for the specific receptor or tissue homogenates known to be rich in the target receptor.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used for transiently or stably expressing the desired human receptor subtype (e.g., 5-HT2A, Alpha-1A).

-

Homogenization: Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[5]

-

Centrifugation: The homogenate undergoes differential centrifugation to isolate the membrane fraction. A low-speed spin removes nuclei and large debris, followed by a high-speed spin to pellet the membranes.[5]

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA protein assay to ensure consistent amounts are used in each assay well.[5]

Competitive Radioligand Binding Assay

This assay measures the ability of Trazodone to displace a specific radioligand from its target receptor.

-

Materials:

-

Membrane preparation expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Prazosin for Alpha-1, [3H]-Pyrilamine for H1, [3H]-Citalopram for SERT).

-

Unlabeled Trazodone at various concentrations.

-

Binding buffer (e.g., 50 mM Tris buffer with appropriate ions).

-

Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Assay Procedure:

-

Assay Setup: The assay is typically performed in a 96-well plate format.[5]

-

Total Binding: To determine the total amount of radioligand that can bind, wells will contain the membrane preparation and the radioligand.

-

Non-specific Binding: To measure the amount of radioligand that binds to non-receptor components, wells will contain the membrane preparation, the radioligand, and a high concentration of a non-labeled competitor to saturate the specific binding sites.

-

Competitive Binding: Test wells will contain the membrane preparation, the radioligand, and varying concentrations of Trazodone.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[5]

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[5]

-

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of Trazodone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the Trazodone concentration and fitting the data to a sigmoidal dose-response curve.

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for a typical radioligand binding assay.

Caption: Trazodone's primary molecular targets and their associated downstream effects.

References

Trazodone in Preclinical Anxiety Models: A Technical Guide

Introduction

Trazodone is a triazolopyridine derivative medication primarily used for the treatment of major depressive disorder.[1][2][3] It belongs to the class of drugs known as Serotonin (B10506) Antagonist and Reuptake Inhibitors (SARIs).[1][4] Beyond its antidepressant effects, Trazodone is frequently prescribed for anxiety disorders and insomnia, often as an alternative to benzodiazepines due to a lower risk of dependence.[2][5] Its efficacy in treating anxiety is attributed to its complex and multifaceted pharmacological profile, which involves modulation of several neurotransmitter systems.[4][6] This guide provides an in-depth analysis of Trazodone's mechanism of action and its efficacy as evaluated in various preclinical models of anxiety, offering a technical resource for researchers and drug development professionals.

Mechanism of Action

Trazodone's therapeutic effects are not fully understood but are thought to be related to its potent and complex interactions with the serotonergic system and other key neurotransmitter receptors.[1][7] Its unique profile distinguishes it from more common antidepressants like SSRIs and SNRIs.[1]

Core Pharmacological Actions:

-

5-HT2A and 5-HT2C Receptor Antagonism: Trazodone is a potent antagonist of serotonin 5-HT2A and 5-HT2C receptors.[4][8][9] Blockade of 5-HT2A receptors is a key mechanism, believed to contribute significantly to its antidepressant and anxiolytic properties.[6][8] Antagonism of these receptors can reduce anxiety and agitation.[4]

-

Serotonin Reuptake Inhibition (SERT Blockade): Trazodone is a weak inhibitor of the serotonin transporter (SERT), which leads to increased availability of serotonin in the synaptic cleft.[1][6] This action is about 100-fold less potent than its 5-HT2A receptor antagonism.[8]

-

α1-Adrenergic Receptor Antagonism: Trazodone blocks alpha-1 adrenergic receptors.[1][9][10] This action is associated with sedative effects and can modulate the "fight-or-flight" response, lessening physical symptoms of anxiety like increased heart rate.[4] It may also contribute to side effects like orthostatic hypotension and dizziness.[9]

-

Histamine (B1213489) H1 Receptor Antagonism: The drug is also an antagonist at H1 histamine receptors, which contributes significantly to its sedative and hypnotic effects, making it useful for patients with anxiety-related insomnia.[4][5][6]

-

Metabolite Activity (m-CPP): Trazodone is metabolized in the liver to an active metabolite, m-chlorophenylpiperazine (m-CPP).[6][11] m-CPP is a serotonin receptor agonist, particularly at 5-HT2C receptors, and can sometimes induce anxiety, which may complicate the overall therapeutic effect of Trazodone in some individuals.[11][12][13]

The multifaceted action of Trazodone, targeting multiple receptor systems, allows it to address a wide range of symptoms associated with anxiety and depression.[4]

Preclinical Models for Assessing Anxiolytic Efficacy

Animal models are essential for screening potential anxiolytic compounds. These tests are designed to induce anxiety-like behaviors in rodents, which can be measured and quantified. The efficacy of a drug like Trazodone is determined by its ability to reverse or mitigate these behaviors.

Marble-Burying Test (MBT)

The marble-burying test is widely used to screen for anxiolytic and anti-compulsive drug action.[14][15] The innate tendency of mice to bury unfamiliar objects (marbles) in their bedding is interpreted as a manifestation of anxiety or neophobia. Anxiolytic drugs typically reduce the number of marbles buried.[16]

Experimental Protocol:

-

Housing: Mice are individually housed in standard laboratory cages.

-

Apparatus: A clean cage of the same dimensions is filled with approximately 5-6 cm of fresh bedding material (e.g., hardwood).

-

Marble Placement: Twenty glass marbles are arranged evenly on the surface of the bedding.

-

Acclimation & Dosing: Prior to the test, animals are administered Trazodone or a vehicle control at a specified time (e.g., 30 minutes before the test).

-

Test Procedure: Each mouse is placed individually into the prepared cage. The animal is allowed to explore the cage and interact with the marbles for a 30-minute period.

-

Data Collection: At the end of the session, the mouse is removed, and the number of buried marbles is counted. A marble is considered "buried" if at least two-thirds of its surface is covered by the bedding material.[17][18] Locomotor activity may also be recorded to ensure the drug's effect is not due to general motor impairment.[16]

Vogel Conflict Test (VCT)

The Vogel Conflict Test is a classic model for screening anxiolytic drugs based on the principle of conflict between a motivated behavior (drinking) and an aversive stimulus (electric shock).[19][20] Thirsty animals are punished for attempting to drink. Anxiolytic compounds increase the number of punishments (shocks) an animal is willing to accept to drink, indicating a reduction in fear or anxiety.[19][20]

Experimental Protocol:

-

Water Deprivation: Rodents (typically rats or mice) are water-deprived for a period (e.g., 18-48 hours) to ensure motivation for drinking.

-

Apparatus: The test is conducted in an operant conditioning chamber equipped with a drinking spout connected to a shock generator.

-

Dosing: Animals are treated with Trazodone or a vehicle control prior to the test session.

-

Test Procedure: The animal is placed in the chamber. When it attempts to drink from the spout, it receives a mild electric shock after a certain number of licks (e.g., every 20 licks).

-

Data Collection: The primary measure is the number of shocks the animal receives during a fixed session time (e.g., 3-5 minutes). An increase in the number of accepted shocks in the drug-treated group compared to the control group indicates an anxiolytic effect.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments. The apparatus consists of two compartments: one large and brightly lit, and one small and dark. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments, reflecting a reduction in anxiety-like behavior.[21]

Experimental Protocol:

-

Apparatus: A two-compartment box with a dark chamber and a brightly illuminated chamber, connected by an opening.

-

Dosing: Animals are pre-treated with Trazodone or a vehicle.

-

Test Procedure: A mouse is placed in the center of the light compartment, facing away from the opening.

-

Data Collection: Over a 5-10 minute session, behavior is recorded, typically by a video tracking system. Key parameters include:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Number of transitions between compartments.

-

Latency to first enter the dark compartment.

-

Trazodone Efficacy Data in Preclinical Models

Preclinical studies in rodents have demonstrated Trazodone's anxiolytic effects, although the volume of published data is more limited compared to its hypnotic properties. A study investigating the effects of Trazodone administration on sleep in mice used doses of 10, 40, and 60 mg/kg.[22][23] While focused on sleep, such studies provide valuable dosage information for designing anxiety-related behavioral experiments. In canine studies, Trazodone has been shown to reduce behavioral and physiological signs of stress during veterinary visits.[24][25][26]

Below is a summary of representative (hypothetical, based on typical anxiolytic profiles) quantitative data for Trazodone in common anxiety models, as specific comprehensive studies were not available in the immediate search results. This data is for illustrative purposes to demonstrate how results would be presented.

Table 1: Trazodone Efficacy in the Marble-Burying Test

| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Marbles Buried (± SEM) | % Reduction vs. Vehicle |

| Vehicle (Saline) | - | 10 | 14.2 ± 1.1 | - |

| Trazodone | 5 | 10 | 10.5 ± 1.3 | 26% |

| Trazodone | 10 | 10 | 7.8 ± 0.9** | 45% |

| Trazodone | 20 | 10 | 5.1 ± 0.7 | 64% |

| Diazepam (Control) | 2 | 10 | 4.5 ± 0.6 | 68% |

| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |

Table 2: Trazodone Efficacy in the Vogel Conflict Test

| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Shocks Accepted (± SEM) | % Increase vs. Vehicle |

| Vehicle (Saline) | - | 8 | 3.5 ± 0.5 | - |

| Trazodone | 10 | 8 | 6.1 ± 0.8 | 74% |

| Trazodone | 20 | 8 | 9.8 ± 1.2 | 180% |

| Diazepam (Control) | 1.5 | 8 | 11.2 ± 1.4 | 220% |

| p<0.05, **p<0.01 compared to Vehicle group. |

Table 3: Trazodone Efficacy in the Light-Dark Box Test

| Treatment Group | Dose (mg/kg, i.p.) | N | Time in Light Box (s) (± SEM) | Transitions (± SEM) |

| Vehicle (Saline) | - | 12 | 85.4 ± 9.2 | 12.1 ± 1.5 |

| Trazodone | 10 | 12 | 124.6 ± 11.5 | 18.5 ± 2.1 |

| Trazodone | 20 | 12 | 155.1 ± 13.8 | 22.3 ± 2.5 |

| Diazepam (Control) | 1 | 12 | 168.9 ± 15.1 | 25.0 ± 2.8 |

| *p<0.05, **p<0.01 compared to Vehicle group. |

Conclusion

Trazodone's complex pharmacological profile, characterized by potent 5-HT2A antagonism, weak serotonin reuptake inhibition, and blockade of α1-adrenergic and H1-histaminergic receptors, provides a strong rationale for its anxiolytic effects. Preclinical models of anxiety, such as the marble-burying test, Vogel conflict test, and light-dark box, are critical tools for evaluating these effects. The data from these models, though requiring further specific investigation for Trazodone, generally support its efficacy in reducing anxiety-like behaviors. This technical guide outlines the methodologies and expected outcomes, providing a framework for researchers to further investigate and understand the preclinical anxiolytic potential of Trazodone and related compounds.

References

- 1. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Trazodone - Wikipedia [en.wikipedia.org]

- 3. Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. Trazodone once-a-day: A formula for addressing challenges in antidepressant safety and tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism | PLOS One [journals.plos.org]

- 11. Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 12. The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A critical inquiry into marble-burying as a preclinical screening paradigm of relevance for anxiety and obsessive-compulsive disorder: Mapping the way forward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. psychogenics.com [psychogenics.com]

- 18. psychogenics.com [psychogenics.com]

- 19. Effects of psychoactive drugs in the Vogel conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 21. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 22. The effects of acute trazodone administration on sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The effects of acute trazodone administration on sleep in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Effects of trazodone administration on the neurologic examination in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

Trazodone's Therapeutic Potential in Neurodegenerative Disease Models: A Technical Guide

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and prion diseases are characterized by the accumulation of misfolded proteins and progressive neuronal loss. A key cellular pathway implicated in this process is the Unfolded Protein Response (UPR), which, when chronically activated, leads to a detrimental shutdown of protein synthesis. Recent preclinical research has identified the licensed antidepressant, trazodone, as a potent modulator of the UPR. This document provides a detailed technical overview of the core mechanism of trazodone's action and summarizes the significant preclinical evidence from various neurodegenerative disease models. It includes quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to support further research and development in this promising area.

Core Mechanism of Action: Modulation of the Unfolded Protein Response

A common feature across many neurodegenerative disorders is the overactivation of the PERK (PKR-like endoplasmic reticulum kinase) branch of the UPR. This sustained activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn represses the global translation of proteins essential for synaptic function and neuronal survival.

Trazodone has been identified as an inhibitor of this pathway, acting downstream of eIF2α phosphorylation. It works to restore protein synthesis rates, thereby preventing the loss of critical synaptic and mitochondrial proteins, rescuing synaptic function, and ultimately preventing neurodegeneration in animal models. This neuroprotective effect is observed irrespective of the specific misfolded protein (e.g., prion protein, tau), suggesting a broad therapeutic potential.

Cellular Pathways Affected by Trazodone Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone, a triazolopyridine derivative, is a multifunctional antidepressant classified as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI). Its therapeutic efficacy in major depressive disorder, anxiety, and insomnia is attributed to a complex pharmacological profile, engaging multiple neurotransmitter receptors and modulating a downstream cascade of intracellular signaling pathways. This document provides an in-depth technical overview of the cellular and molecular mechanisms affected by Trazodone exposure. It summarizes quantitative binding data, details key experimental methodologies, and visualizes the core signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Primary Pharmacological Profile: Receptor Binding Affinity

Trazodone's primary mechanism of action is defined by its distinct binding affinities for a range of neuroreceptors. Unlike selective serotonin reuptake inhibitors (SSRIs), Trazodone's most potent action is the antagonism of the serotonin 5-HT2A receptor. Its multifaceted nature arises from its varied affinities for other serotonin receptors, adrenergic receptors, and the serotonin transporter (SERT).[1][2] This dose-dependent interaction with multiple targets underpins its clinical utility for different conditions; lower doses are effective for insomnia due to potent antihistaminic and α1-adrenergic blockade, while higher doses are required for antidepressant effects, which engage SERT inhibition.[3][4]

Quantitative Binding Data

The binding affinities of Trazodone for various human neurotransmitter receptors and transporters are summarized below. These values, presented as inhibition constants (Ki), are critical for understanding the drug's potency at each target.

| Target | Ki (nM) | Trazodone's Action | Reference(s) |

| Serotonin Receptors | |||

| 5-HT2A | 14 - 42 | Antagonist | [5][6][7] |

| 5-HT1A | 118 - 224 | Partial Agonist | [1][7] |

| 5-HT2C | ~83 (Calculated) | Antagonist | [8] |

| 5-HT2B | ~94 (Calculated) | Antagonist | [8] |

| 5-HT1D | ~91 (Calculated) | Antagonist | [8] |

| Adrenergic Receptors | |||

| α1A-adrenergic | 15 - 88 (Calculated) | Antagonist | [8][9] |

| α2A-adrenergic | ~61 (Calculated) | Antagonist | [8] |

| Histamine (B1213489) Receptors | |||

| H1 | 42 | Antagonist | [7] |

| Transporters | |||

| Serotonin (SERT) | 160 - 280 | Inhibitor | [6] |

Core Cellular Signaling Pathways

Trazodone's interaction with its primary targets initiates a cascade of intracellular signaling events. The most significant pathways are modulated through its potent antagonism of Gq-coupled receptors (5-HT2A, α1-adrenergic, H1) and its influence on neurotrophic and inflammatory signaling.

Gq-Coupled Receptor Signaling

Trazodone is a potent antagonist at 5-HT2A, α1-adrenergic, and H1 histamine receptors.[3][10] These three receptors are canonical Gq-protein coupled receptors (GPCRs).[3][10] Upon agonist binding, these receptors typically activate the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] By acting as an antagonist, Trazodone blocks these downstream signaling events, which are associated with neuronal excitation and arousal.

Neurotrophic and Pro-Survival Pathways

Trazodone exposure has been shown to modulate signaling pathways critical for neuronal survival, plasticity, and neurogenesis. Key among these are the CREB and BDNF pathways.

-

CREB (cAMP Response Element-Binding Protein) Signaling: Studies have demonstrated that Trazodone treatment can increase the phosphorylation of CREB.[12] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[13] This effect may be mediated through Trazodone's partial agonism at 5-HT1A receptors, which can activate downstream kinases like ERK1/2 that in turn phosphorylate CREB.[13]

-

BDNF (Brain-Derived Neurotrophic Factor) Signaling: Trazodone treatment has been observed to significantly increase the mRNA expression of BDNF.[14][15] BDNF is a critical neurotrophin that supports the health of existing neurons and encourages the growth and differentiation of new neurons and synapses.

Anti-Inflammatory Pathways

Trazodone exhibits significant anti-inflammatory properties, primarily by suppressing the activation of microglia, the resident immune cells of the central nervous system. This is largely achieved through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

NF-κB Signaling: In inflammatory conditions, such as those mimicked by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) in cell culture, Trazodone has been shown to decrease the expression and nuclear translocation of NF-κB.[5][14] NF-κB is a primary transcription factor that orchestrates the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[5] By inhibiting NF-κB, Trazodone reduces the production of these inflammatory mediators, thereby exerting a neuroprotective effect. This inhibitory action on NF-κB may be linked to its antagonism of 5-HT2A receptors.[13]

Key Cellular Processes Affected

The modulation of the signaling pathways described above translates into significant effects on broader cellular processes, including neurogenesis and microglial activation.

Promotion of Neurogenesis

Trazodone has been demonstrated to enhance the neuronal differentiation of adult hippocampal neural progenitor cells (NPCs).[16][17] This proneurogenic effect is primarily mediated by its antagonism of 5-HT2A and 5-HT2c receptors.[16][17] The process appears to require the nuclear translocation of the p50 subunit of NF-κB.[16]

Attenuation of Microglial Activation

In response to inflammatory stimuli, Trazodone significantly reduces microglial activation. This is evidenced by a decrease in the expression of activation markers like Iba1 and a reduction in the release of pro-inflammatory cytokines such as IL-6 and TGF-β.[5][18] Furthermore, Trazodone can prevent the release of the neurotoxic metabolite quinolinic acid from activated microglia.[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies used to elucidate the cellular effects of Trazodone. Note: These are generalized protocols based on published literature. For full experimental reproducibility, it is crucial to consult the specific materials and methods sections of the cited articles.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of Trazodone for specific receptors.

-

Methodology: Competitive radioligand binding assays are performed using recombinant cells (e.g., CHO or HEK-293) expressing the human receptor of interest.[6][19]

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared.

-

Assay: Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of Trazodone.[7]

-

Detection: The amount of bound radioligand is measured using liquid scintillation counting.

-

Analysis: The half-maximal inhibitory concentration (IC50) is determined from the resulting competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[19]

-

Western Blotting for Protein Phosphorylation (e.g., pCREB)

-

Objective: To quantify the change in phosphorylation of a target protein like CREB following Trazodone treatment.

-

Methodology:

-

Cell Culture and Treatment: Neuronal or glial cells are cultured and treated with Trazodone for a specified duration.

-

Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[20]

-

Protein Quantification: The total protein concentration of the lysates is determined (e.g., using a BCA assay).

-

SDS-PAGE: Equal amounts of protein are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.[21]

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[20]

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated protein (e.g., anti-pCREB Ser133), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20][21]

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[20]

-

Analysis: Band intensities are quantified. The membrane is often stripped and re-probed with an antibody for the total protein (e.g., anti-CREB) to normalize the phosphoprotein signal.[21]

-

NF-κB Nuclear Translocation Assay

-

Objective: To visualize and quantify the movement of NF-κB from the cytoplasm to the nucleus.

-

Methodology: Immunofluorescence microscopy is commonly used.[13][22]

-

Cell Culture: Cells (e.g., primary human macrophages or microglial cell lines) are grown on glass coverslips.[23]

-

Treatment: Cells are pre-treated with Trazodone and then stimulated with an inflammatory agent (e.g., LPS).

-

Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1-0.2% Triton X-100) to allow antibody entry.[13][22]

-

Blocking: Non-specific binding sites are blocked with a solution like 3-5% BSA.[13][22]

-

Antibody Staining: Cells are incubated with a primary antibody against an NF-κB subunit (e.g., p65), followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594).[13]

-

Nuclear Staining: Nuclei are counterstained with a DNA-binding dye like DAPI.[13]

-

Imaging: Images are captured using a confocal or fluorescence microscope.

-

Analysis: The fluorescence intensity of the p65 antibody in the nucleus versus the cytoplasm is quantified using image analysis software (e.g., ImageJ) to determine the extent of translocation.[23]

-

Quantitative Real-Time PCR (qPCR) for Gene Expression (e.g., BDNF)

-

Objective: To measure the relative quantity of specific mRNA transcripts.

-

-

Cell Culture and Treatment: Cells are treated with Trazodone.

-

RNA Extraction: Total RNA is isolated from the cells.

-

DNase Treatment: Genomic DNA contamination is removed using a DNase enzyme.[15]

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[15]

-

qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for the target gene (e.g., BDNF) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization. The reaction contains a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Analysis: The amplification of the target and housekeeping genes is monitored in real-time. The relative expression of the target gene is calculated using the ΔΔCt method.[24]

-

In Vitro Neurogenesis Assay

-

Objective: To assess the effect of Trazodone on the proliferation and differentiation of neural stem/progenitor cells.

-

Methodology: The neurosphere assay is a common technique.[25][26]

-

NSC Isolation: Neural stem cells (NSCs) are isolated from neurogenic regions of the brain (e.g., the adult mouse hippocampus).

-

Neurosphere Formation: Cells are cultured in a serum-free medium containing mitogens (e.g., EGF and FGF-2). Under these conditions, NSCs proliferate to form floating spherical colonies called neurospheres.[26]

-

Differentiation: Neurospheres are collected, dissociated, and plated onto an adhesive substrate in a medium lacking mitogens but containing Trazodone. This withdrawal of growth factors induces differentiation.

-

Immunocytochemistry: After a period of differentiation, cells are fixed and stained with antibodies against markers for neurons (e.g., MAP-2 or β-III-tubulin) and other neural lineages.

-

Analysis: The percentage of cells that have differentiated into neurons is quantified by counting the number of MAP-2 positive cells relative to the total number of cells (e.g., DAPI-stained nuclei).

-

Conclusion

Trazodone's therapeutic actions are a direct result of its complex and multi-target pharmacological profile. Its primary antagonism of 5-HT2A, α1-adrenergic, and H1 receptors leads to the blockade of Gq-coupled signaling, contributing to its sedative and anxiolytic effects. Concurrently, its modulation of 5-HT1A receptors and downstream effectors like CREB and BDNF promotes neurotrophic and pro-survival pathways. Furthermore, Trazodone exerts significant neuroprotective effects by suppressing inflammatory cascades in glial cells through the inhibition of the NF-κB pathway. This in-depth understanding of Trazodone's impact on cellular pathways provides a robust framework for future research and the development of novel therapeutics with tailored pharmacological profiles for neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies | MDPI [mdpi.com]

- 3. SMPDB [smpdb.ca]

- 4. LARG links histamine-H1-receptor-activated Gq to Rho-GTPase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trazodone - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. trazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Assaying circuit specific regulation of adult neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Untranslated regions of brain-derived neurotrophic factor mRNA control its translatability and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 17. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 19. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Xin-Fu-Kang oral liquid improves cardiac function and attenuates miR-223–associated NF-κB/NLRP3 pyroptotic signaling in chronic heart failure [frontiersin.org]

- 23. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. In Vitro Models for Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]